细胞松弛素A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

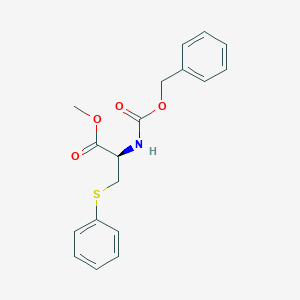

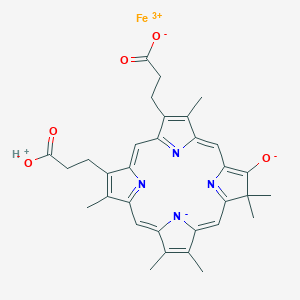

细胞松弛素A是一种来源于真菌的天然产物,属于细胞松弛素家族。这类化合物以一个与大环相连的六氢异吲哚啉核心为特征。 This compound以其与肌动蛋白丝结合的能力而闻名,从而抑制肌动蛋白聚合并影响细胞分裂和运动等多种细胞过程 .

科学研究应用

细胞松弛素A在科学研究中具有广泛的应用:

化学: 用作研究肌动蛋白聚合和细胞骨架动力学的工具。

生物学: 在细胞生物学中用于研究细胞运动、分裂和形态等细胞过程。

医学: 由于其抑制细胞分裂的能力,正在探索其作为抗癌剂的潜力。

工业: 用于开发研究细胞骨架动力学和药物筛选的检测方法 .

作用机制

细胞松弛素A通过与肌动蛋白丝的尖端结合来发挥作用,从而阻止肌动蛋白单体的添加。这种对肌动蛋白聚合的抑制会导致细胞形态改变、细胞分裂抑制和细胞凋亡诱导。 该化合物还影响其他细胞过程,如膜起皱和运动 .

类似化合物:

细胞松弛素B: 与this compound类似,但它也抑制单糖跨细胞膜的转运。

细胞松弛素D: 以其抑制蛋白质合成和破坏肌动蛋白丝的能力而闻名。

细胞松弛素E:

独特性: this compound由于其对肌动蛋白丝的特异性结合及其对细胞过程的强效影响而独一无二。 它抑制肌动蛋白聚合的能力使其成为研究细胞骨架和开发治疗剂的宝贵工具 .

生化分析

Biochemical Properties

Cytochalasin A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to affect the cytoskeletal proteins, which are crucial for cell structure, function, and movement

Cellular Effects

Cytochalasin A has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit cytoplasmic streaming, a process crucial for cell movement .

Molecular Mechanism

The molecular mechanism of action of Cytochalasin A involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is known to cap the plus ends of actin filaments, thereby altering their dynamic properties .

Temporal Effects in Laboratory Settings

The effects of Cytochalasin A change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched. It has been observed that the actin bundles remain intact at the time of streaming cessation and disassemble only after one to several days’ treatment .

Dosage Effects in Animal Models

The effects of Cytochalasin A vary with different dosages in animal models. For instance, Cytochalasin D at 0.2 μM gave an approximate LD50 in zebrafish, while Cytochalasin B was fully-tolerated at 5 μM, and gave an LD50 of 10 μM

Metabolic Pathways

It is known to interact with certain enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

Cytochalasin A is transported and distributed within cells and tissues in a manner that is still being researched. It may interact with transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Cytochalasin A and any effects on its activity or function are areas of active research. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

合成路线和反应条件: 细胞松弛素A可以通过一系列复杂的无机反应合成。合成通常涉及使用聚酮合酶和非核糖体肽合成酶途径。该过程始于将内生真菌,例如木霉属物种,接种到培养基中。 经过一段时间的生长后,使用乙酸乙酯提取培养物,然后通过大孔树脂、硅胶和高效液相色谱进行纯化 .

工业生产方法: this compound的工业生产涉及使用已知产生该化合物的真菌菌株进行大规模发酵。 然后对发酵液进行与实验室合成中使用的类似的提取和纯化过程 .

化学反应分析

反应类型: 细胞松弛素A经历各种化学反应,包括氧化、还原和取代。这些反应对于修饰该化合物的结构以研究其生物活性至关重要。

常见试剂和条件:

氧化: 可以使用常见的氧化剂,如高锰酸钾或三氧化铬。

还原: 采用锂铝氢化物或硼氢化钠等还原剂。

取代: 可以使用叠氮化钠或氰化钾等试剂进行亲核取代反应。

主要产物: 从这些反应中形成的主要产物包括this compound的各种衍生物,这些衍生物用于研究该化合物的结构-活性关系 .

相似化合物的比较

Cytochalasin B: Similar to cytochalasin A but also inhibits monosaccharide transport across cell membranes.

Cytochalasin D: Known for its ability to inhibit protein synthesis and disrupt actin filaments.

Cytochalasin E:

Uniqueness: Cytochalasin A is unique due to its specific binding to actin filaments and its potent effects on cellular processes. Its ability to inhibit actin polymerization makes it a valuable tool in studying the cytoskeleton and developing therapeutic agents .

属性

CAS 编号 |

14110-64-6 |

|---|---|

分子式 |

C29H35NO5 |

分子量 |

477.6 g/mol |

IUPAC 名称 |

(1S)-19-benzyl-15-hydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,6,21-trione |

InChI |

InChI=1S/C29H35NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14-16,18-19,23-24,26-27,33H,3,7,9-10,13,17H2,1-2H3,(H,30,34)/t18?,19?,23?,24?,26?,27?,29-/m1/s1 |

InChI 键 |

ZMAODHOXRBLOQO-QXBULPHQSA-N |

SMILES |

CC1CCCC(=O)C=CC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O |

手性 SMILES |

CC1CCCC(=O)C=CC(=O)O[C@]23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O |

规范 SMILES |

CC1CCCC(=O)C=CC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O |

外观 |

White powder |

Key on ui other cas no. |

14110-64-6 |

Pictograms |

Acute Toxic; Health Hazard |

同义词 |

(7S,13E,16R,21E)-7-Hydroxy-16-methyl-10-phenyl-24-Oxa[14]cytochalasa-6(12),13,21-triene-1,20,23-trione; 16-Benzyl-6,7,8,9,10,12a,13,14,15,15a,16,17-dodecahydro-13-hydroxy-9,15-dimethyl-14-methylene-2H-Oxacyclotetradecino[2,3-d]isoindole-2,5,18-trione |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Cytochalasin A?

A1: Cytochalasin A primarily targets actin, a ubiquitous protein responsible for various cellular processes, including cell motility, division, and maintenance of cell shape. [, ]

Q2: How does Cytochalasin A affect actin dynamics?

A2: CA binds to the barbed end of actin filaments, effectively capping them and preventing further polymerization. This disruption of actin dynamics leads to a cascade of downstream effects on various cellular functions. [, ]

Q3: What are the consequences of Cytochalasin A-induced actin disruption on cell morphology?

A3: CA treatment can lead to significant changes in cell morphology, including the inhibition of cytoplasmic cleavage during cell division, reduced cell motility, and the formation of unusual cell shapes like the "arborized" cells observed in chick muscle cultures. [, , ]

Q4: Does Cytochalasin A affect microtubules?

A5: While CA primarily targets actin, studies have shown that it can indirectly influence microtubule organization in some cell types. For instance, treating fibroblasts with CA led to microtubule depolymerization, suggesting an interdependence between microfilament and microtubule regulation. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

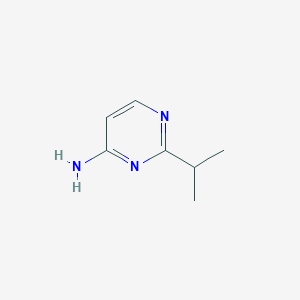

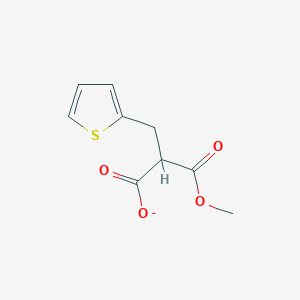

![4-{1-[(2,6-dichlorophenyl)methyl]-2-methyl-1H-imidazol-4-yl}pyrimidin-2-amine](/img/structure/B54649.png)

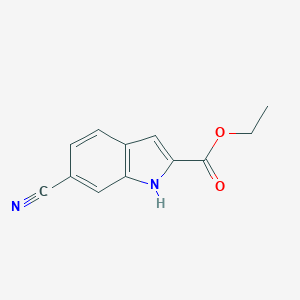

![8-fluoro-4-[2-(4-phenylphenyl)ethoxy]quinazoline](/img/structure/B54665.png)

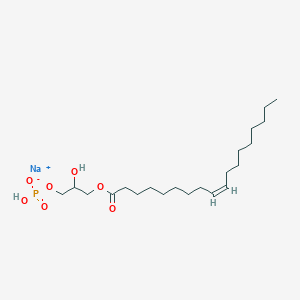

![2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propylsulfanyl]-3-phenylpropanoic acid](/img/structure/B54676.png)